1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a carboxylic acid group, and a pyrazole ring with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclohexane ring formation: The chlorinated pyrazole is then reacted with a cyclohexanone derivative under basic conditions to form the cyclohexane ring.
Introduction of the amino group: This can be done through reductive amination or by using a suitable amine precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide bases.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding studies.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amino and carboxylic acid groups can form ionic or covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(4-bromo-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-Amino-3-(4-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
1-Amino-3-(4-nitro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Similar structure but with a nitro group instead of chlorine.
Uniqueness
1-Amino-3-(4-chloro-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is unique due to the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This can lead to distinct biological activities and chemical properties compared to its analogs.
Biological Activity
1-Amino-3-(4-chloro-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid (CAS 1505444-29-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with an amino group, a carboxylic acid, and a 4-chloro-1H-pyrazole moiety. This unique structure contributes to its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₁₃ClN₄O₂ |
Molecular Weight | 232.68 g/mol |
CAS Number | 1505444-29-0 |
Solubility | Soluble in DMSO, ethanol |
Research indicates that the compound acts as a selective modulator of ion channels, particularly KCa2 channels. The presence of the pyrazole ring enhances its binding affinity and selectivity towards these channels, which are crucial in various physiological processes including muscle contraction and neurotransmitter release .
Structure-Activity Relationship (SAR)
A study highlighted the importance of substituents on the cyclohexane and pyrazole rings in modulating biological activity. Variations in these substituents led to significant changes in potency:
- Cyclohexane Modifications : Substituting groups at different positions on the cyclohexane ring altered the efficacy of the compound against KCa2 channels.
- Pyrazole Ring Variations : Alterations in the pyrazole moiety also affected the binding affinity, with specific halogen substitutions enhancing activity .
Case Study 1: Potentiation of KCa2 Channel Activity
In a study investigating KCa2 channel modulation, this compound exhibited notable potentiation effects. The compound was tested alongside various analogs, revealing that modifications to the pyrazole ring significantly influenced channel activation levels. The most effective analog demonstrated an EC50 value of approximately 0.5 µM, indicating high potency .
Case Study 2: Inhibition of FABP4
A separate investigation into fatty acid-binding protein 4 (FABP4) inhibition found that derivatives of this compound showed promising results. The lead compound from this series exhibited an IC50 value of 2.97 µM, which is comparable to established inhibitors like arachidonic acid (IC50 = 3.42 µM). This suggests potential applications in metabolic disorders where FABP4 plays a critical role .
Properties
Molecular Formula |
C10H14ClN3O2 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
1-amino-3-(4-chloropyrazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H14ClN3O2/c11-7-5-13-14(6-7)8-2-1-3-10(12,4-8)9(15)16/h5-6,8H,1-4,12H2,(H,15,16) |
InChI Key |
SQBPQPHTDFCWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)N2C=C(C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.